N-(2,2,2-Trifluoroethylidene)benzylamine
Overview
Description
N-(2,2,2-Trifluoroethylidene)benzylamine is a chemical compound with the molecular formula C9H8F3N . It has a molecular weight of 187.162 .
Molecular Structure Analysis
The InChI code for N-(2,2,2-Trifluoroethylidene)benzylamine is 1S/C9H8F3N/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5,7H,6H2/b13-7+ . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving N-(2,2,2-Trifluoroethylidene)benzylamine are not available, N-2,2,2-trifluoroethylisatin ketimines have been involved in various organic synthesis reactions, including [3 + 2] cycloaddition reactions .Scientific Research Applications
1. N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis
- Summary of the Application : N-2,2,2-Trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . They are extremely widely used in the field of new drug development .
- Methods of Application : This compound is involved in various organic synthesis reactions, focusing on the types of reactions and the stereoselectivity of products .
- Results or Outcomes : A series of chiral fluorospiroindole derivatives were synthesized by this reaction in high yields (70–95%) with excellent diastereo- and enantioselectivities (all >20:1 dr and 94–>99% ee) .
2. N-(2,2,2-Trifluoroethylidene)sulfenamides in Synthesis of Trifluoromethylated Amines
- Summary of the Application : N-(2,2,2-Trifluoroethylidene)sulfenamides (trifluoromethylated sulfenimines) were easily prepared in one step by anodic oxidation of 2,2,2-trifluoroethylamine and diaryl disulfides . They are highly useful building blocks for the preparation of trifluoromethylated amines, aminoketone, and aminoalkanoates .
- Methods of Application : The sulfenimines were prepared in one step by anodic oxidation of 2,2,2-trifluoroethylamine and diaryl disulfides in MeCN/Et4NClO4 using MgBr2 as a redox mediator .
- Results or Outcomes : The sulfenimines were highly useful building blocks for the preparation of trifluoromethylated amines, aminoketone, and aminoalkanoates .
properties
IUPAC Name |
N-benzyl-2,2,2-trifluoroethanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXVQGHKZKUEIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435978 | |
Record name | (1E)-N-Benzyl-2,2,2-trifluoroethan-1-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-Trifluoroethylidene)benzylamine | |
CAS RN |
1997-85-9 | |
Record name | (1E)-N-Benzyl-2,2,2-trifluoroethan-1-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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